2-[2,5-dichloro-4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-4,5-diphenyl-1H-imidazole
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Overview
Description
2-[2,5-dichloro-4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-4,5-diphenyl-1H-imidazole is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. This compound is known for its significant chemical and biological properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,5-dichloro-4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-4,5-diphenyl-1H-imidazole typically involves a multi-step process. One common method involves the condensation of benzil with ammonium acetate in the presence of a suitable aldehyde under acidic conditions. The reaction is usually carried out in glacial acetic acid, which acts as both a solvent and a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization and recrystallization techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2,5-dichloro-4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-4,5-diphenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[2,5-dichloro-4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-4,5-diphenyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as fluorescent dyes and sensors
Mechanism of Action
The mechanism of action of 2-[2,5-dichloro-4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl 4-chlorobenzoate
- 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride
- 1,2,4-trisubstituted imidazoles
Uniqueness
2-[2,5-dichloro-4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-4,5-diphenyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of dichloro and diphenyl groups enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C36H24Cl2N4 |
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Molecular Weight |
583.5 g/mol |
IUPAC Name |
2-[2,5-dichloro-4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-4,5-diphenyl-1H-imidazole |
InChI |
InChI=1S/C36H24Cl2N4/c37-29-22-28(36-41-33(25-17-9-3-10-18-25)34(42-36)26-19-11-4-12-20-26)30(38)21-27(29)35-39-31(23-13-5-1-6-14-23)32(40-35)24-15-7-2-8-16-24/h1-22H,(H,39,40)(H,41,42) |
InChI Key |
DQRZVDYPDJCHHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=C(C=C3Cl)C4=NC(=C(N4)C5=CC=CC=C5)C6=CC=CC=C6)Cl)C7=CC=CC=C7 |
Origin of Product |
United States |
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